2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide
Overview
Description
“2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide” is a compound that contains a 1,2,4-triazole ring. This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Chemical Reactions Analysis
1,2,4-Triazoles, including “this compound”, can undergo both electrophilic and nucleophilic substitution reactions due to their high electron density .Scientific Research Applications
Radiosynthesis in Herbicide Research
Radiosynthesis techniques have been applied to chloroacetanilide herbicides and dichloroacetamide safeners, demonstrating the utility of 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide derivatives in studying their metabolism and mode of action. This approach enables high-specific-activity studies essential for understanding herbicide and safener behavior in biological systems (Latli & Casida, 1995).
Click Chemistry in Drug Discovery
Click chemistry, which often involves triazole formations including derivatives of this compound, is significantly impacting drug discovery. It provides a reliable and efficient method for creating bioconjugates, demonstrating the compound's relevance in synthesizing molecules with potential therapeutic applications (Kolb & Sharpless, 2003).
Synthesis of Biologically Active Compounds
The synthesis of biologically active triazole hybrids, utilizing this compound, showcases its role in creating compounds with potential for cancer and normal cell line treatments. This application highlights the adaptability of the compound in medicinal chemistry for developing new therapeutic agents (Coghi et al., 2021).
Antimicrobial Activity Studies
The compound has been utilized in synthesizing 1,2,3-triazoles tethering bioactive benzothiazole nucleus, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This research underscores its utility in developing new antimicrobial agents (Rezki, 2016).
Corrosion Inhibition Research
Research on triazole derivatives, including those derived from this compound, has shown their effectiveness as corrosion inhibitors in acid media. This application is crucial for protecting metals and alloys in industrial environments, demonstrating the compound's versatility beyond biomedical applications (Li et al., 2007).
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have been reported to show promising anticancer activities . They have been evaluated against various human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Mode of Action
It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to have significant antibacterial activity
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . This suggests that these compounds may induce cell death in cancer cells.
Action Environment
It’s known that the efficacy of chemotherapeutic agents can be influenced by various factors, including the tumor microenvironment and the presence of drug resistance mechanisms .
Biochemical Analysis
Biochemical Properties
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They have been shown to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide have not been reported yet .
Cellular Effects
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that 1,2,4-triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time in laboratory settings, including changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Similar compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
1,2,4-triazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-chloro-N-(1H-1,2,4-triazol-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-1-3(10)8-4-6-2-7-9-4/h2H,1H2,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTMQKUBHSDQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300259 | |
Record name | 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52938-49-5 | |
Record name | 52938-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.